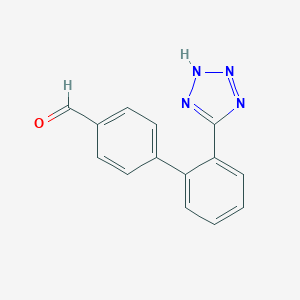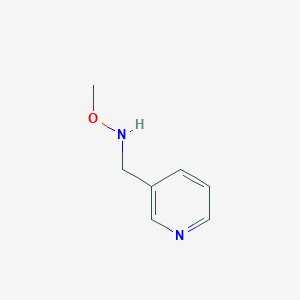
O-Methyl-N-(3-pyridylmethyl)hydroxylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
O-Methyl-N-(3-pyridylmethyl)hydroxylamine, commonly known as MPNH, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPNH is a hydroxylamine derivative that has been synthesized using various methods and has been shown to have diverse biological effects.
作用机制
The exact mechanism of action of MPNH is not fully understood. However, it has been suggested that MPNH may act as a prodrug, releasing hydroxylamine and pyridine moieties, which can then interact with various cellular targets. MPNH has been reported to inhibit the activity of various enzymes, including nitric oxide synthase, cyclooxygenase, and lipoxygenase.
生化和生理效应
MPNH has been shown to have diverse biochemical and physiological effects. It has been reported to inhibit the production of nitric oxide and prostaglandins, which are involved in inflammation. MPNH has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells. Additionally, MPNH has been reported to protect neurons from oxidative stress and improve cognitive function in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
MPNH has several advantages for lab experiments. It is stable, easy to synthesize, and has been shown to have low toxicity. However, MPNH has some limitations, including its poor solubility in water and its tendency to form aggregates, which can affect its biological activity.
未来方向
There are several potential future directions for MPNH research. One area of interest is the development of MPNH derivatives with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of MPNH and its potential therapeutic applications. MPNH has also been studied for its potential use as a diagnostic tool in cancer imaging. Further research in this area may lead to the development of new diagnostic methods for cancer detection.
Conclusion:
In conclusion, MPNH is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It has been synthesized using various methods and has been shown to have diverse biological effects. MPNH has been extensively studied for its potential use in treating various diseases, including cancer and neurodegenerative diseases. However, further research is needed to fully understand the mechanism of action of MPNH and its potential therapeutic applications.
科学研究应用
MPNH has been extensively studied for its potential therapeutic applications. It has been shown to have antitumor, antiviral, and anti-inflammatory properties. MPNH has also been reported to have neuroprotective effects and has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
CAS 编号 |
120739-78-8 |
|---|---|
产品名称 |
O-Methyl-N-(3-pyridylmethyl)hydroxylamine |
分子式 |
C7H10N2O |
分子量 |
138.17 g/mol |
IUPAC 名称 |
N-methoxy-1-pyridin-3-ylmethanamine |
InChI |
InChI=1S/C7H10N2O/c1-10-9-6-7-3-2-4-8-5-7/h2-5,9H,6H2,1H3 |
InChI 键 |
QEUIXVGKTZABLL-UHFFFAOYSA-N |
SMILES |
CONCC1=CN=CC=C1 |
规范 SMILES |
CONCC1=CN=CC=C1 |
同义词 |
3-Pyridinemethanamine,N-methoxy-(9CI) |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


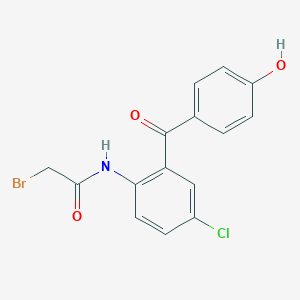
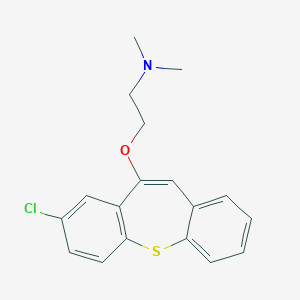
![10-Hydroxybenzo[h]quinoline](/img/structure/B48255.png)
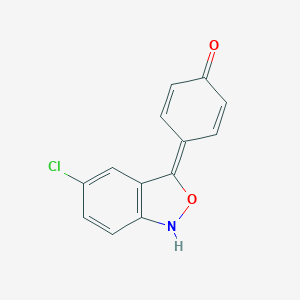
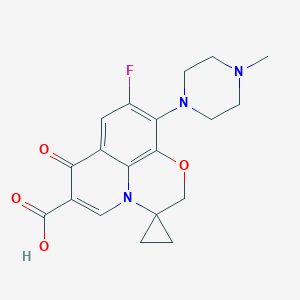
![({[(2s)-1-(2,6-Diamino-9h-purin-9-yl)-3-hydroxypropan-2-yl]oxy}methyl)phosphonic acid](/img/structure/B48267.png)
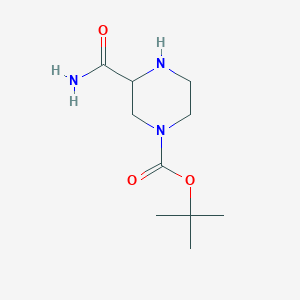
![{5-Chloro-2-[(cyclopropylmethyl)amino]phenyl}(phenyl)methanone](/img/structure/B48279.png)
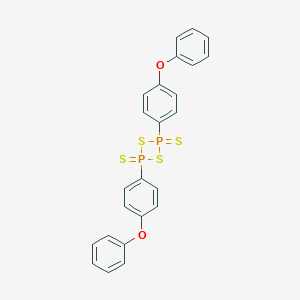
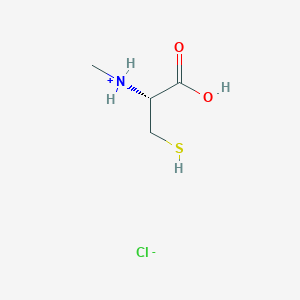
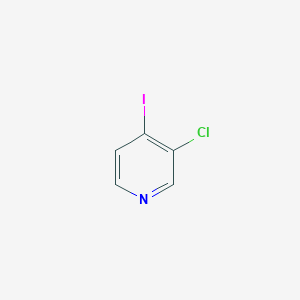
![1-[5-(4-nitrophenyl)furan-2-yl]-N-[[5-(4-nitrophenyl)furan-2-yl]methylideneamino]methanimine](/img/structure/B48284.png)
